

The Molecular Landscape of Octyl Acrylate: A Technical Guide

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Compound of Interest		
Compound Name:	Octyl acrylate	
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This technical guide provides a comprehensive overview of the molecular formula, isomeric forms, and key chemical properties of **octyl acrylate**. It further details the synthesis and polymerization of this versatile monomer, offering specific experimental protocols for its preparation and subsequent macromolecular assembly. The information is intended to support research and development activities where the precise control of polymer characteristics is essential.

Core Molecular and Physical Properties

Octyl acrylate is an organic compound and a prominent member of the acrylate ester family. It is characterized by the molecular formula C11H20O2.[1][2][3][4][5] This formula represents several structural isomers, each imparting distinct properties to the resulting polymers. The most common isomers are n-**octyl acrylate**, 2-ethylhexyl acrylate, and iso**octyl acrylate**. While sharing the same molecular formula and weight, their differing alkyl chain structures lead to variations in physical properties such as boiling point, density, and viscosity.[1][2][6][7][8]

Data Presentation: Physicochemical Properties of Octyl Acrylate Isomers

The quantitative data for the primary isomers of **octyl acrylate** are summarized in the table below for ease of comparison.

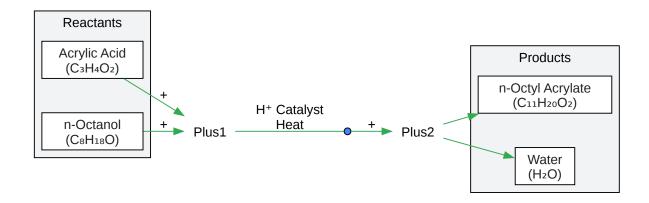


Property	n-Octyl Acrylate	2-Ethylhexyl Acrylate	Isooctyl Acrylate
Molecular Formula	C11H20O2[3][7]	C11H20O2[1][4]	C11H20O2[2]
Molecular Weight (g/mol)	184.28[6][7][9]	184.28[1]	184.27[2]
CAS Number	2499-59-4[6][7][9]	103-11-7[4]	29590-42-9[2]
Appearance	Colorless liquid[9]	Clear, colorless liquid[10]	Colorless liquid[2]
Boiling Point (°C)	229 at 760 mmHg[5]	215-219[1]	196.8[2][3]
Density (g/cm³)	0.876[7][9]	0.885[4]	0.88[2]
Refractive Index (n20/D)	1.437[6][7][9]	1.436[11]	1.437[2][8]
Melting Point (°C)	-58.7 (estimate)[7][9]	-90[1]	-58.7 (estimate)[8]
Flash Point (°C)	77.1[5]	86[1]	91[2][3]

Synthesis of Octyl Acrylate: Esterification

Octyl acrylate is primarily synthesized through the esterification of acrylic acid with the corresponding octanol isomer (e.g., n-octanol for n-**octyl acrylate**). This reaction is typically catalyzed by a strong acid.





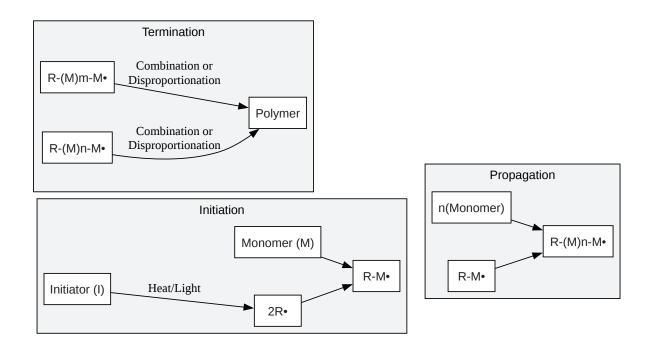
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Caption: Synthesis of n-octyl acrylate via acid-catalyzed esterification.

Polymerization of Octyl Acrylate

Poly(**octyl acrylate**) is commonly synthesized via free-radical polymerization. This method can be carried out using various techniques, including bulk, solution, and emulsion polymerization, to achieve polymers with desired molecular weights and properties.





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Caption: General mechanism of free-radical polymerization of octyl acrylate.

Experimental Protocols Synthesis of n-Octyl Acrylate via Transesterification

This protocol is adapted from a general procedure for the preparation of higher alkyl acrylates.

Materials:

- n-Butyl acrylate
- n-Octanol



- p-Toluenesulfonic acid (catalyst)
- Hydroquinone (inhibitor)

Procedure:

- A reaction flask equipped with a fractionating column and a distillation head is charged with n-octanol (1 mole), methyl acrylate (2 moles), hydroquinone (0.05 moles), and ptoluenesulfonic acid (0.02 moles).
- The mixture is heated to boiling.
- The methanol-methyl acrylate azeotrope is distilled off as it forms, maintaining a still head temperature not exceeding 65°C.
- After the evolution of methanol ceases (approximately 6-10 hours), the excess methyl acrylate is removed by distillation.
- The remaining n-octyl acrylate is then purified by vacuum distillation.

Bulk Free-Radical Polymerization of 2-Ethylhexyl Acrylate

This protocol is based on a study of the copolymerization of 2-ethylhexyl acrylate.[2]

Materials:

- 2-Ethylhexyl acrylate (EHA) monomer
- Benzoyl peroxide (BPO) initiator
- Nitrogen gas

Procedure:

• The 2-ethylhexyl acrylate monomer is purified to remove inhibitors.



- A predetermined amount of EHA is charged into a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet.
- The monomer is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
- The reaction vessel is heated to 80°C in a controlled temperature bath.
- A calculated amount of benzoyl peroxide initiator is added to the heated monomer.
- The polymerization is allowed to proceed for a specified time to achieve the desired conversion. For high conversion, the reaction can be continued for several hours.
- The resulting polymer can be dissolved in a suitable solvent, such as toluene, and precipitated in a non-solvent like methanol to isolate the purified poly(2-ethylhexyl acrylate).
- The polymer is then dried under vacuum to a constant weight.

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